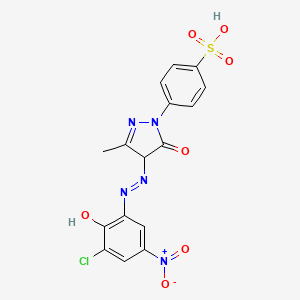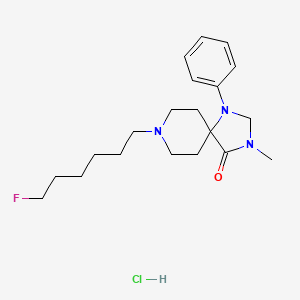
Aceclidine tartrate, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceclidine tartrate, ®- is a parasympathomimetic agent primarily used in the treatment of open-angle glaucoma. It acts as a muscarinic acetylcholine receptor agonist, which helps in reducing intraocular pressure by mediating the contraction of the iris muscle .
Vorbereitungsmethoden
The synthesis of Aceclidine tartrate, ®- involves several steps. One common method includes the reaction of quinuclidine with acetic anhydride to form 3-acetoxyquinuclidine. This intermediate is then reacted with tartaric acid to produce Aceclidine tartrate, ®-. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Analyse Chemischer Reaktionen
Aceclidine tartrate, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the quinuclidine ring, leading to the formation of various analogs. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
Aceclidine tartrate, ®- has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of quinuclidine-based catalysts.
Biology: It is used to study the effects of muscarinic acetylcholine receptor agonists on cellular processes.
Medicine: Apart from its use in treating glaucoma, it is being researched for its potential in treating presbyopia and other eye conditions.
Industry: It is used in the development of new ophthalmic solutions and formulations .
Wirkmechanismus
Aceclidine tartrate, ®- exerts its effects by acting as a muscarinic acetylcholine receptor agonist. It binds to these receptors, leading to the activation of the parasympathetic nervous system. This results in the contraction of the iris muscle, thereby reducing intraocular pressure. The molecular targets involved include the muscarinic acetylcholine receptors, which are part of the G-protein coupled receptor family .
Vergleich Mit ähnlichen Verbindungen
Aceclidine tartrate, ®- is unique compared to other similar compounds due to its specific action on muscarinic acetylcholine receptors. Similar compounds include:
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist with similar applications but different pharmacokinetic properties.
Bethanechol: Used primarily for its effects on the gastrointestinal and urinary tracts, but also acts on muscarinic receptors
Aceclidine tartrate, ®- stands out due to its specific binding affinity and efficacy in reducing intraocular pressure, making it a valuable compound in ophthalmology.
Eigenschaften
CAS-Nummer |
139729-83-2 |
|---|---|
Molekularformel |
C13H21NO8 |
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H15NO2.C4H6O6/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;5-1(3(7)8)2(6)4(9)10/h8-9H,2-6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI-Schlüssel |
NEBPFCSYXMUAEN-NDAAPVSOSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CN2CCC1CC2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(=O)OC1CN2CCC1CC2.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


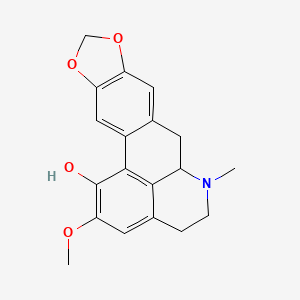
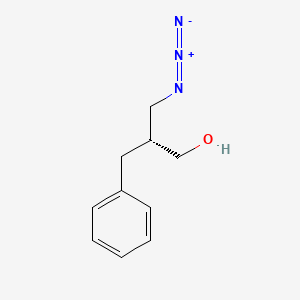

![7-Benzyl-1-[(phenylsulfonyl)oxy]-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B12790198.png)
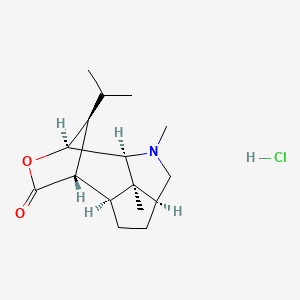
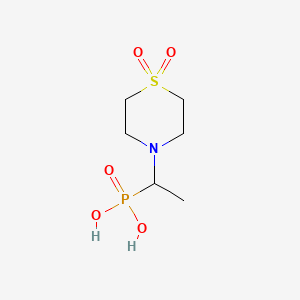
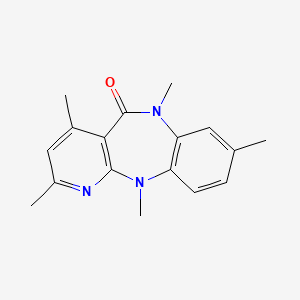
![11-[4-(2-methylphenyl)piperazin-1-yl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12790228.png)
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)


